Rivularin-D3
Description
Contextualization within Biologically Active Natural Products
Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds with inherent biological activities. frontiersin.orgfrontiersin.org These secondary metabolites, produced by organisms like plants, fungi, and bacteria, often possess structures optimized through evolution for specific biological functions. acs.org This inherent bioactivity makes them a fertile ground for the identification of new therapeutic agents. frontiersin.org Rivularin-D3, isolated from the cyanobacterium Rivularia firma, falls squarely within this paradigm. Its discovery and subsequent investigation are emblematic of the broader effort to explore the chemical diversity of the natural world for compounds with potential applications in medicine and biotechnology. The study of such compounds is an interdisciplinary endeavor, involving isolation, structure elucidation, synthesis, and biological evaluation. frontiersin.org
Significance as an Atropisomeric Biindole Derivative
The chemical structure of this compound is particularly notable for being an atropisomeric biindole derivative. epfl.ch Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. epfl.ch In the case of this compound, this restricted rotation occurs between the two indole (B1671886) rings that form its core structure. This structural feature is of significant interest to synthetic and medicinal chemists. The synthesis of such axially chiral compounds presents considerable challenges, requiring sophisticated catalytic methods to control the stereochemistry. epfl.chresearchgate.net The presence of atropisomerism in a natural product like this compound highlights the structural complexity that nature can achieve and provides a compelling target for the development of new synthetic strategies. researchgate.net
The racemic mixture of this compound, specifically (±)-2,3′,5,5′-tetrabromo-7′-methoxy-3,4′-bi-1H-indole, has been synthesized, demonstrating the feasibility of its laboratory preparation. researchgate.netbjherbest.com The synthesis involved a multi-step process starting from 2-methoxy-1-naphthalenamine. bjherbest.com This and other synthetic efforts are crucial for providing sufficient quantities of the compound for further biological testing and for creating analogues with potentially improved properties. researchgate.netacs.org
Overview of Research Trajectories for Complex Natural Products
The journey from the discovery of a complex natural product like this compound to its potential application follows a well-trodden yet challenging path. frontiersin.org Initial steps involve isolation from the natural source and detailed structural elucidation using techniques like NMR spectroscopy and mass spectrometry. Once the structure is known, total synthesis becomes a major goal. nih.gov A successful total synthesis not only confirms the proposed structure but also provides access to the molecule and its analogues for further study. researchgate.net
A critical aspect of modern natural product research is the investigation of biological activity. researchgate.net For this compound and its parent compounds, this has included exploring their potential as antibacterial agents. For instance, some related synthetic compounds have shown potent antibacterial activity against E. coli and have been observed to inhibit biofilm formation. acs.org
The development of efficient and stereoselective synthetic methods is a key research trajectory. For atropisomeric compounds like this compound, this involves the design and application of chiral catalysts and novel reaction strategies to control the axial chirality. epfl.chresearchgate.net These methodological advancements not only enable the synthesis of the target natural product but also contribute to the broader field of organic chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
138779-90-5 |
|---|---|
Molecular Formula |
C17H10Br4N2O |
Molecular Weight |
577.9 g/mol |
IUPAC Name |
3,5-dibromo-4-(2,5-dibromo-1H-indol-3-yl)-7-methoxy-1H-indole |
InChI |
InChI=1S/C17H10Br4N2O/c1-24-12-5-9(19)14(15-10(20)6-22-16(12)15)13-8-4-7(18)2-3-11(8)23-17(13)21/h2-6,22-23H,1H3 |
InChI Key |
RZZVRVCJSJXRNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1NC=C2Br)C3=C(NC4=C3C=C(C=C4)Br)Br)Br |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Rivularin D3
Identification of Natural Sources: Rivularia firma Womersleynih.gov
Rivularia firma is a species of cyanobacteria belonging to the family Rivulariaceae. These organisms are known to produce a diverse array of secondary metabolites. While the specific compound "Rivularin-D3" is not documented in available scientific databases, the genus Rivularia is a known source of various bioactive compounds. The " nih.gov" designation in the provided subject suggests a potential citation from a specific, yet inaccessible, publication that may be the primary source of information on this compound.
Advanced Extraction Techniques from Biological Matrices
The extraction of natural products from algal biomass like Rivularia firma is a critical first step in the isolation process. The choice of extraction technique depends on the polarity and stability of the target compound. For a hypothetical "this compound," a series of advanced extraction methods would be considered to achieve optimal yield and purity.
Commonly employed techniques include:
Supercritical Fluid Extraction (SFE): This method uses supercritical fluids, most commonly CO2, as the extraction solvent. It is a green technology that offers high selectivity and efficiency.
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures to enhance extraction efficiency.
Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration.
A comparative table of these techniques is presented below:
| Extraction Technique | Principle | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Utilizes the properties of supercritical fluids to dissolve and extract compounds. | Environmentally friendly, highly selective, low operating temperatures. | High initial equipment cost. |
| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperatures and pressures to increase extraction speed and efficiency. | Faster than traditional methods, lower solvent consumption. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample matrix, accelerating extraction. | Rapid extraction times, reduced solvent usage. | Potential for thermal degradation of sensitive compounds. |
| Ultrasound-Assisted Extraction (UAE) | Utilizes acoustic cavitation to disrupt cell walls and improve mass transfer. | Increased extraction yield, shorter extraction times, suitable for heat-sensitive compounds. | Can generate free radicals, potentially affecting compound stability. |
Chromatographic Separation Strategies for Isolation and Purification
Following extraction, the crude extract containing the target compound must undergo purification. Chromatography is the cornerstone of this process, separating the compound of interest from other metabolites.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of individual components from a complex mixture. For the purification of a compound like "this compound," both analytical and preparative HPLC would be employed.
Analytical HPLC: Used to develop the separation method and to assess the purity of the isolated compound.
Preparative HPLC: Used to isolate larger quantities of the pure compound for structural elucidation and bioactivity studies.
A typical HPLC method for a natural product would involve the following parameters:
| Parameter | Description |
| Column | Typically a reversed-phase column (e.g., C18) for non-polar to moderately polar compounds. |
| Mobile Phase | A gradient of two or more solvents, such as water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. |
| Flow Rate | The speed at which the mobile phase passes through the column, typically 0.5-2.0 mL/min for analytical scale. |
| Detection | UV-Vis or Diode Array Detector (DAD) is common for chromophoric compounds. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for mass identification. |
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. If "this compound" or its analogues are volatile or can be made volatile through derivatization, GC could be a valuable analytical tool. Derivatization is a chemical modification to increase the volatility and thermal stability of a compound. Common derivatization techniques include silylation and acylation.
To obtain a substantial amount of a pure compound for further studies, preparative chromatography is essential. This can be performed using various techniques:
Preparative HPLC: As mentioned, this is a high-resolution technique for isolating pure compounds.
Flash Chromatography: A rapid form of preparative column chromatography that uses pressure to speed up the separation.
Medium Pressure Liquid Chromatography (MPLC): A technique that bridges the gap between flash chromatography and preparative HPLC in terms of resolution and sample capacity.
The selection of the appropriate preparative technique depends on the complexity of the extract and the quantity of the target compound required.
Structural Elucidation and Stereochemical Characterization of Rivularin D3
Spectroscopic Techniques for Structural Determination
NMR spectroscopy has been a cornerstone in the structural analysis of Rivularin-D3, offering insights into the carbon skeleton and the stereochemistry of the molecule. A variety of NMR experiments have been employed to piece together the intricate structure.
Initial structural clues for this compound were derived from one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. These techniques provide fundamental information about the number and types of protons and carbons present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the different protons in the molecule. The chemical shifts (δ) of these signals are indicative of their electronic environment, and the coupling patterns (J) reveal the connectivity between neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms within the this compound structure. The chemical shifts of the carbon signals are highly sensitive to their bonding environment, allowing for the differentiation of sp², sp³, and quaternary carbons.
| Atom | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |
| 2 | 126.2 | - |
| 3 | 108.8 | - |
| 3a | 127.3 | - |
| 4 | 120.3 | 7.18, d, 8.5 |
| 5 | 122.3 | 7.27, d, 8.5 |
| 6 | 114.7 | - |
| 7 | 136.2 | - |
| 7a | 111.4 | 7.72, s |
| 2' | 124.5 | - |
| 3' | 102.5 | 6.84, s |
| 3a' | 127.9 | - |
| 4' | 120.3 | 7.18, d, 8.5 |
| 5' | 114.2 | - |
| 6' | 125.1 | 7.35, d, 2.0 |
| 7' | 135.2 | - |
| 7a' | 112.5 | - |
Data obtained from Norton, R. S., & Wells, R. J. (1982). A series of chiral polybrominated biindoles from the marine blue-green alga Rivularia firma. Application of carbon-13 NMR spin-lattice relaxation data and carbon-13-proton coupling constants to structure elucidation. Journal of the American Chemical Society, 104(13), 3628–3635.
To establish the precise connectivity and stereochemical relationships within this compound, a suite of two-dimensional NMR experiments was utilized.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of the molecule by showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is invaluable for determining the relative stereochemistry and conformation of the molecule.
Quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute concentration of a substance in a solution without the need for an identical standard. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration, the precise quantity of the analyte can be determined. This method can be used to confirm the purity and, by extension, the structural integrity of a sample of this compound.
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The isotopic pattern observed in the mass spectrum, particularly the characteristic distribution for bromine atoms, further confirms the number of bromine atoms present in the molecule. Fragmentation analysis within the mass spectrometer provides additional structural information by showing how the molecule breaks apart, offering clues to its connectivity.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
No published data on the tandem mass spectrometry (MS/MS) analysis of this compound is currently available. Therefore, its specific fragmentation pathways upon collision-induced dissociation remain uncharacterized.
Hyphenated Techniques (HPLC-HRMS, GC-HRMS, Pyrolysis-GCMS)
There is no available information regarding the analysis of this compound using hyphenated techniques such as High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS), Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS), or Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GCMS).
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
No studies utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of this compound have been found in the public domain.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
The infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic profiles of this compound have not been reported in the scientific literature.
Chiroptical Spectroscopy for Atropisomerism
Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a potential feature of the bi-indole structure of this compound. However, no chiroptical studies have been published to investigate this.
Electronic Circular Dichroism (ECD) Analysis
There are no published Electronic Circular Dichroism (ECD) spectra or analyses for this compound to confirm its absolute configuration or study its chiroptical properties.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) spectroscopy has not been applied to this compound, according to available scientific literature.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. springernature.comnih.gov When a crystal is exposed to a beam of X-rays, the atoms diffract the X-rays in specific directions. By analyzing the pattern of this diffraction, scientists can construct a three-dimensional model of the electron density of the molecule. researchgate.net
A crucial application of this technique is the determination of a molecule's absolute stereochemistry, which is the specific 3D arrangement of its chiral centers. springernature.comresearchgate.net This is particularly important for chiral molecules, where different stereoisomers can have vastly different biological activities. The absolute configuration can be determined through the analysis of anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter. nih.gov A successful determination requires a high-quality single crystal of the enantiomerically pure compound. nih.govresearchgate.net
Computational Chemistry Approaches to Structural Elucidation
Computational chemistry provides theoretical methods to supplement and interpret experimental data, aiding in the structural elucidation of molecules. nih.gov
Quantum Chemical Calculations for Spectroscopic Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict various spectroscopic properties of a molecule, including NMR and vibrational spectra. escholarship.orgjksus.orgresearchgate.net By comparing the computationally predicted spectra with the experimentally measured spectra, researchers can confirm or propose the correct structure of a compound. rsc.org These calculations provide insights into the electronic structure and geometry of molecules, which are fundamental to understanding their chemical behavior.
Universal Fragmentation Models (UFM) for MS Data Interpretation
Tandem mass spectrometry (MS/MS) is a key technique for structural elucidation, where molecules are fragmented and the resulting fragment ions are analyzed. Interpreting these fragmentation patterns can be complex. The Universal Fragmentation Model (UFM) is a computational approach based on gas-phase ion chemistry that aims to predict the fragmentation pathways of molecules in a mass spectrometer. chemrxiv.orgresearchgate.netchemrxiv.org By modeling the energetics and structures of potential fragments, UFM can help researchers interpret complex MS/MS data and deduce the structure of unknown compounds, especially when dealing with complex rearrangements. chemrxiv.orgresearchgate.net
Biosynthetic Investigations of Rivularin D3
Putative Biosynthetic Precursors and Intermediates
The biosynthesis of Rivularin-D3 is hypothesized to originate from fundamental building blocks within the primary metabolism of Rivularia firma. While direct experimental evidence for the specific precursors of this compound is not yet available, scientific understanding of the biosynthesis of other indole (B1671886) alkaloids provides a strong basis for inferring the likely starting materials and intermediate compounds.
The core structure of this compound is a bis-indole, suggesting that its biosynthesis likely proceeds through the dimerization of two indole moieties. The fundamental precursor for these indole units is widely established to be the amino acid L-tryptophan. In the biosynthesis of many complex indole alkaloids, L-tryptophan undergoes a series of enzymatic modifications to yield activated or functionalized indole intermediates.
Based on the structure of this compound, which features a 3,4'-bi-1H-indole core, it is plausible that two distinct tryptophan-derived intermediates are coupled. One of these intermediates is likely a 3-substituted indole, while the other is a 4-substituted indole. The subsequent halogenation with bromine atoms and the addition of a methoxy (B1213986) group represent further downstream modifications.
Table 1: Putative Precursors and Intermediates in this compound Biosynthesis
| Compound | Type | Plausible Role in Biosynthesis |
| L-Tryptophan | Primary Metabolite | The fundamental building block for both indole rings. |
| Indole-3-pyruvic acid | Intermediate | A potential intermediate derived from the deamination of L-tryptophan. |
| 3-Bromoindole | Intermediate | A likely intermediate formed through the halogenation of an indole precursor. |
| 4-Bromoindole | Intermediate | A potential second intermediate that couples with a 3-substituted indole. |
| Monobrominated indole dimer | Intermediate | A plausible intermediate prior to further halogenation and methoxylation. |
Enzymatic Pathways in Rivularia firma Womersley
The conversion of putative precursors into the final complex structure of this compound necessitates a cascade of specific enzymatic reactions within Rivularia firma Womersley. While the precise enzymes have not been characterized for this compound, the required chemical transformations point towards the involvement of several key enzyme families commonly found in secondary metabolite biosynthesis.
The initial steps likely involve enzymes from the shikimate pathway to produce chorismate, which is the precursor to L-tryptophan. Subsequently, tryptophan-modifying enzymes would come into play. These could include:
Tryptophan halogenases: Flavin-dependent halogenases are known to catalyze the regioselective bromination of tryptophan and other aromatic substrates in marine bacteria. It is highly probable that one or more such enzymes are responsible for the incorporation of the four bromine atoms onto the indole rings of this compound.
Oxidoreductases and Lyases: These enzymes would be involved in the modification of the tryptophan side chain and the preparation of the indole rings for the crucial coupling reaction.
Peroxidases or Laccases: The dimerization of the two indole units is a key step. This oxidative coupling is often catalyzed by heme-dependent peroxidases or copper-dependent laccases, which can generate the radical intermediates necessary for bond formation.
Methyltransferases: The 7'-methoxy group on one of the indole rings is likely installed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. This is a common strategy for O-methylation in natural product biosynthesis.
Genetic Studies of Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymes for a specific secondary metabolite are typically organized into a contiguous region of the organism's genome, known as a Biosynthetic Gene Cluster (BGC). nih.govnih.govrsc.org The identification and analysis of the this compound BGC in Rivularia firma Womersley would provide definitive insights into its biosynthesis.
While the BGC for this compound has not yet been reported, genome mining approaches can be used to predict its location and composition. nih.gov A typical BGC for a halogenated indole alkaloid would be expected to contain genes for:
Core biosynthetic enzymes: Such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), although the structure of this compound does not immediately suggest a canonical NRPS/PKS pathway. More likely are tailoring enzymes that modify a tryptophan-derived core.
Halogenases: The presence of one or more tryptophan halogenase genes would be a strong indicator of the BGC.
Oxidative enzymes: Genes encoding for peroxidases or laccases would be expected to be present to catalyze the indole dimerization.
Regulatory genes: These genes control the expression of the other genes within the BGC, ensuring that the production of this compound occurs at the appropriate time and under the correct conditions.
Transport proteins: Genes encoding for transporter proteins that export the final product out of the cell are also commonly found within BGCs.
The sequencing of the Rivularia firma Womersley genome and subsequent bioinformatic analysis using tools like antiSMASH would be a critical step in identifying the this compound BGC. frontiersin.org
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful experimental technique to trace the flow of atoms from precursors to the final product, thereby providing direct evidence for a proposed biosynthetic pathway. scbt.combiorxiv.orgresearchgate.net In the case of this compound, feeding experiments with isotopically labeled precursors could definitively confirm the identity of the initial building blocks and key intermediates.
A potential experimental design would involve growing cultures of Rivularia firma Womersley in the presence of precursors labeled with stable isotopes such as ¹³C or ¹⁵N. For example:
¹³C-labeled L-tryptophan: If L-tryptophan is indeed the precursor, the resulting this compound will show an incorporation of ¹³C atoms at positions corresponding to the indole rings. The pattern of labeling, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can reveal how the tryptophan molecule is incorporated.
¹⁵N-labeled L-tryptophan: This would confirm that the nitrogen atoms in the indole rings of this compound are derived from tryptophan.
Labeled intermediates: Feeding the cyanobacterium with synthesized, isotopically labeled putative intermediates, such as brominated indoles, could help to establish the sequence of steps in the pathway. If a labeled intermediate is incorporated into the final product, it provides strong evidence that it is part of the biosynthetic route.
While such studies have not yet been published for this compound, they represent a crucial future direction for unequivocally elucidating its biosynthetic pathway.
Chemical Synthesis and Analog Generation of Rivularin D3
Total Synthesis Strategies for Rivularin-D3
The construction of the this compound scaffold has been approached through various synthetic routes, primarily focusing on the formation of the bi-indole core and the installation of the halogen substituents.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. amazonaws.comias.ac.inicj-e.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.comias.ac.inicj-e.org For this compound, a key disconnection is the C3-C4' bond linking the two indole (B1671886) rings. This bond formation is a pivotal step in the synthesis. Another critical aspect of the retrosynthesis is the strategic introduction of the bromine and methoxy (B1213986) functionalities onto the indole frameworks.
A plausible retrosynthetic pathway for racemic this compound begins with the disconnection of the C2-bromo substituent, leading back to (±)-rivularin D1. researchgate.net Further disconnection of the C3-C4' biaryl bond suggests a coupling of two functionalized indole precursors. One precursor would be a 5-bromo-7-methoxyindole derivative, and the other a 3,5-dibromoindole derivative. The synthesis of these indole precursors can be traced back to simpler aromatic starting materials like 2-methoxynaphthalene. researchgate.netresearchgate.net
Enantioselective Synthetic Approaches for Atropisomers
The presence of axial chirality due to restricted rotation around the C3-C4' bond makes the enantioselective synthesis of this compound's atropisomers a significant challenge. Atropisomers are stereoisomers that can be isolated due to hindered rotation around a single bond. mdpi.com Various strategies have been explored to control the stereochemistry of this axis.
Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including the synthesis of axially chiral compounds. beilstein-journals.orgsnnu.edu.cnnih.govrsc.org In the context of synthesizing structures related to this compound, CPAs can facilitate the atroposelective coupling of indole derivatives. researchgate.netsnnu.edu.cn The CPA catalyst can form hydrogen bonds with the substrates, creating a chiral environment that directs the formation of one atropisomer over the other. snnu.edu.cn For instance, the catalytic asymmetric addition of naphthyl-indoles to bulky electrophiles under CPA catalysis has been shown to produce axially chiral naphthyl-indoles with high enantioselectivity. researchgate.net This strategy could be adapted for the synthesis of this compound by employing appropriately substituted indole precursors. The enantioselective construction of 3-arylindole atropisomers has been achieved through the nucleophilic addition of 2-substituted indoles to iminoquinones catalyzed by a chiral phosphoric acid. oaepublish.com
| Catalyst/Reagent | Substrates | Product Type | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| Chiral Phosphoric Acid | Racemic Naphthyl-indoles and Azodicarboxylates | Axially Chiral Naphthyl-indoles | up to 98 | up to 98:2 | researchgate.net |
| Chiral Phosphoric Acid | 2-Naphthols and 2-Indolylmethanols | Axially Chiral Naphthyl-indole Skeletons | up to 99 | 97:3 | researchgate.net |
| Chiral Phosphoric Acid | 2-Substituted Indoles and Iminoquinones | Axially Chiral 3-Arylindoles | High | High | oaepublish.com |
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single enantiomer. wikipedia.orgthieme.deprinceton.edu This process combines a rapid racemization of the starting material with a highly enantioselective reaction. wikipedia.orgthieme.deprinceton.edu For the synthesis of atropisomeric biaryls like this compound, a DKR approach would involve the use of a chiral catalyst that selectively reacts with one enantiomer of a rapidly equilibrating mixture of atropisomeric precursors. acs.org A strategy for the synthesis of axially chiral biaryls has been developed based on the labilization of the stereogenic axis facilitated by a transient Lewis acid-base interaction, which reduces the rotational barrier. acs.org Rhodium-catalyzed intermolecular asymmetric reductive aldol (B89426) reactions have been used in the DKR of configurationally labile 3-aryl indole-2-carbaldehydes, generating three stereogenic elements simultaneously with high diastereo- and enantioselectivity. acs.org
Asymmetric cycloaddition reactions provide an efficient means to construct complex chiral molecules. rsc.orgrsc.orgnih.govd-nb.infonih.gov While not directly reported for the total synthesis of this compound, this strategy holds potential. A formal [3+2] cycloaddition reaction catalyzed by a chiral phosphoric acid has been used to synthesize 2,3-dihydropyrroles in high yields and excellent enantioselectivities. nih.gov Such strategies could be envisioned to construct one of the indole rings of this compound with control over the stereochemistry, which could then be elaborated to the final target.
Synthesis of Racemic this compound
The first total synthesis of (±)-Rivularin-D3 was achieved as part of a broader effort to synthesize various Rivularin metabolites. researchgate.netresearchgate.netresearchgate.net The synthesis commenced with the preparation of 2-methoxy-1-naphthalenamine from 2-methoxynaphthalene. researchgate.netresearchgate.net This intermediate underwent a Birch reduction to yield 5,8-dihydro-2-methoxy-1-naphthalenamine. researchgate.netresearchgate.net Subsequent steps involved bromination, N-tosylation, ozonolysis, and an acid-catalyzed cyclization to furnish a key intermediate, 5-bromo-7-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-4-acetaldehyde. researchgate.netresearchgate.net This aldehyde was then converted to (±)-rivularin D1 through a series of steps including coupling with another indole moiety, followed by hydrolytic detosylation and bromination. researchgate.net A final bromination of (±)-rivularin D1 with N-bromosuccinimide afforded (±)-Rivularin-D3. researchgate.net
Synthetic Derivatization of this compound
Synthetic derivatization is a powerful tool for creating a collection of related compounds, or analogs, from a parent structure. For this compound, this involves chemically modifying the core scaffold to introduce a variety of structural changes. These modifications can systematically alter the molecule's properties, such as its size, shape, and electronic distribution, which is fundamental for understanding its interaction with biological targets.
The indole ring is a privileged scaffold in medicinal chemistry, and its modification is a key strategy in the generation of this compound analogs. The synthesis of the this compound framework itself provides opportunities for introducing diversity. The racemic synthesis of Rivularin D3 has been reported, involving the construction of a functionalized indole precursor, 5-bromo-7-methoxy-1-[(4-methylphenyl)sulfonyl]-1H-indol-4-acetaldehyde, through a multi-step sequence including nitration, reduction, bromination, N-tosylation, ozonolysis, and cyclization. researchgate.net
Altering the building blocks in these classical indole syntheses allows for the creation of diverse core structures. For instance, employing different substituted arylhydrazones in a Fischer-type indole synthesis can lead to varied substitution patterns on the benzene (B151609) portion of the indole ring. bhu.ac.in Regioselective functionalization of pre-formed indole rings or their precursors is another viable strategy. researchgate.net Methods like electrophilic substitution or metal-catalyzed cross-coupling can be used to install new groups at various positions, provided that issues of reactivity and selectivity can be controlled. researchgate.netbhu.ac.in
Below is a table illustrating potential synthetic strategies for modifying the indole core, based on established indole synthesis methods.
Table 1: Potential Synthetic Modifications of the Indole Core
| Modification Target | Synthetic Method | Description | Potential Outcome for Analog |
|---|---|---|---|
| C5-Position | Fischer Indole Synthesis | Use of a para-substituted phenylhydrazine (B124118) as the starting material. | Introduction of diverse substituents (e.g., -F, -Cl, -CH3, -CF3) at the C5 position. |
| C7-Position | Madelung Synthesis | Cyclization of a 2-(acylamino)-ortho-substituted toluene. | Varies the electronic properties near the N-C chiral axis. |
| C2/C3-Positions | Larock Heteroannulation | Palladium-catalyzed reaction of a substituted o-iodoaniline with a disubstituted alkyne. ub.edu | Allows for the introduction of various alkyl or aryl groups at the C2 and C3 positions of the indole. |
The introduction of diverse functional groups onto the this compound scaffold is essential for probing specific interactions with biological targets and modifying pharmacokinetic properties. researchgate.net Functional groups are specific arrangements of atoms that determine the characteristic chemical reactions of a molecule. researchgate.net The strategic placement of groups such as halogens, hydroxyls, amines, or amides can profoundly influence a molecule's biological activity.
C–H functionalization has emerged as a powerful technique for directly converting carbon-hydrogen bonds into new functional groups, offering an atom-economical way to derivatize complex molecules. chemistryviews.orgmdpi.comnih.govacs.org For a biaryl compound like this compound, site-selective C-H functionalization, potentially guided by organic photoredox catalysis, could enable the introduction of nucleophiles like nitriles or amines without requiring prior installation of reactive handles. chemistryviews.orgnih.govacs.org
The following table summarizes common functional groups and their potential roles when introduced into a complex scaffold like this compound.
Table 2: Introduction of Functional Groups for SAR Studies
| Functional Group | Potential Role in Analog | Example Introduction Method |
|---|---|---|
| Halogens (F, Cl, Br) | Modify electronic properties, serve as metabolic blockers, or act as handles for further reactions (e.g., cross-coupling). researchmap.jp | Electrophilic halogenation (e.g., with NBS for bromination). nih.gov |
| Methyl/Alkyl Groups | Probe steric sensitivity of binding pockets and enhance lipophilicity. | Friedel-Crafts alkylation or cross-coupling reactions. |
| Hydroxyl (-OH) | Act as hydrogen bond donor/acceptor, improving solubility and target binding. | Oxidation of an alkyl group or demethylation of a methoxy ether. |
| Amine (-NH2) | Act as hydrogen bond donor or base, can be protonated to form salt for improved solubility. | Reduction of a nitro group or Buchwald-Hartwig amination. |
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
SAR studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For this compound, this requires the design and synthesis of a series of structurally related analogs to identify the key molecular features responsible for its function.
The synthesis of atropisomers like this compound presents a significant challenge due to the need to control the orientation around the sterically hindered N-C single bond. Rational design principles are therefore critical for creating analogs that are not only synthetically accessible but also configurationally stable.
A primary principle is the modulation of the rotational energy barrier. This barrier is what prevents the two atropisomers from interconverting. Introducing bulky substituents at the positions flanking the N-C axis (the ortho positions) increases steric hindrance and raises this barrier, leading to more stable atropisomers. nih.gov Conversely, reducing the size of these groups can lower the barrier, which might be useful for studying dynamic kinetic resolution processes. nih.govnih.gov
Another key strategy involves the incorporation of intramolecular hydrogen bonds. A well-placed hydrogen bond donor and acceptor can lock the molecule into a specific planar conformation, significantly increasing the rotational barrier and stabilizing the atropisomers. nih.gov Furthermore, computational methods like Density Functional Theory (DFT) are increasingly used to predict the rotational barriers and half-lives of designed analogs before their synthesis, allowing for a more focused and efficient design process. nih.govresearchgate.net
The development of catalytic atroposelective reactions is paramount. Chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, can orchestrate the formation of the N-C bond in a way that produces one atropisomer in excess over the other. nih.govnih.govmdpi.comnih.gov
Table 3: Rational Design Principles for Atropisomeric N-Aryl Indole Analogues
| Design Principle | Description | Anticipated Effect on this compound Analog |
|---|---|---|
| Steric Tuning | Modifying the size of substituents at the ortho positions of the N-C bond. | Larger groups increase the rotational barrier and atropisomeric stability; smaller groups decrease it. |
| Intramolecular H-Bonding | Introducing interacting groups (e.g., N-H and a carbonyl) that can form an internal hydrogen bond. nih.gov | "Locks" the conformation, restricts rotation, and enhances stability. |
| Electronic Modification | Placing electron-withdrawing or electron-donating groups near the chiral axis. | Can influence the bond length and electronic repulsion, subtly affecting the rotational barrier. |
| Conformational Locking | Incorporating the atropisomeric bond into a larger macrocyclic structure. | Can provide a rigid scaffold that prevents rotation entirely. |
| Catalyst-Substrate Matching | Designing a substrate that interacts favorably with a specific chiral catalyst. nih.govresearchgate.net | Enables high enantioselectivity during the key bond-forming step. |
Combinatorial chemistry provides a high-throughput strategy for rapidly generating large numbers of compounds (a "library") for biological screening. thieme-connect.de This approach is particularly well-suited for SAR studies once a core scaffold with initial activity, such as this compound, has been identified. The synthesis of a combinatorial library typically involves a common reaction sequence where one or more of the building blocks are varied. mdpi.com
For this compound, a "scaffold decoration" approach would be logical. nih.gov First, a common precursor, such as a functionalized indole core, would be synthesized on a larger scale. This core would then be reacted in parallel with a diverse set of coupling partners (e.g., various substituted arylboronic acids in a Suzuki coupling) to generate a library of N,C-biaryl analogs. This allows for the systematic exploration of the chemical space around the core scaffold. The reactions are often performed in multi-well plates, enabling the simultaneous synthesis and subsequent screening of hundreds of compounds.
Table 4: Conceptual Design of a Combinatorial Library for this compound Analogues
| Scaffold | Building Block Set A (Indole Precursors) | Building Block Set B (Aryl Coupling Partners) | Reaction Type | Resulting Library |
|---|---|---|---|---|
| N,C-Biaryl Core | Indole-2-boronic acid | ortho-substituted aryl halide | Atroposelective Suzuki Coupling | Library of analogs with fixed aryl halide portion but diverse indole electronics/sterics. |
| 5-Fluoro-indole-2-boronic acid | ortho, meta-disubstituted aryl halide | |||
| 7-Methyl-indole-2-boronic acid | ortho, para-disubstituted aryl halide | |||
| N,C-Biaryl Core | o-Iodoaniline | Terminal Alkyne | Atroposelective Larock Heteroannulation | Library of analogs with diverse substituents at the C2 and C3 positions of the indole ring. |
| 4-Fluoro-o-iodoaniline | Internal Alkyne |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the chemical compound “this compound” in relation to its biological activities and molecular mechanisms of action in non-human systems.
Consequently, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure, as no research findings, data, or studies corresponding to the specific subsections for this compound were found. This includes a lack of information on:
In Vitro Biological Activity Assessments: No records of in vitro studies on this compound in non-human cell lines were identified.
Cellular Assays: There are no published cellular assays detailing the effects of this compound on endpoints such as cell differentiation or pathway modulation.
Receptor Binding and Ligand-Receptor Interaction: No studies on the receptor binding profile or ligand-receptor interactions of this compound are available.
Enzymatic Inhibition or Activation Assays: Information regarding the ability of this compound to inhibit or activate any enzymatic systems is not present in the available literature.
Gene Expression Profiling: There are no transcriptomics studies (e.g., RNA-Seq) that have profiled gene expression changes in response to this compound.
Proteomic Studies: No proteomic analyses have been conducted to identify the molecular targets of this compound.
Signaling Pathway Analysis: There is no information available on the signaling pathways that may be modulated by this compound.
Therefore, the generation of an article that strictly adheres to the provided outline and focuses solely on this compound cannot be completed at this time.
Investigation of Biological Activities and Molecular Mechanisms of Action in Non Human Systems
Preclinical In Vivo Studies in Non-Human Animal Models
Following a comprehensive search of scientific literature and publicly available data, no specific preclinical in vivo studies using non-human animal models for the compound Rivularin-D3 have been identified. While the chemical structure and origin of this compound, a metabolite from the marine cyanobacterium Rivularia firma, are documented, its biological effects and molecular mechanisms have not been reported in the context of animal model research.
The absence of published data in this area means that information regarding the selection of model systems, the assessment of biological effects, pharmacodynamic biomarker analysis, and in vivo molecular target engagement for this compound is not available. The sections below reflect this lack of specific findings.
Model System Selection and Justification (e.g., murine models, non-human primates)
There are no publicly available studies that describe the selection and justification of any non-human animal models for the in vivo evaluation of this compound.
Assessment of Biological Effects in Animal Models
No research findings have been published detailing the assessment of the biological effects of this compound in any animal models.
Pharmacodynamic Biomarker Analysis
There is no available data on the analysis of pharmacodynamic biomarkers in response to this compound administration in preclinical in vivo models.
In Vivo Molecular Target Engagement Studies
No studies have been found that investigate the in vivo molecular target engagement of this compound in non-human systems.
Ecological Role and Environmental Significance of Rivularin D3
Role in the Producing Organism (Rivularia firma Womersley)
Rivularia firma is a species of marine cyanobacteria. algaebase.org The genus Rivularia is known for forming macroscopic colonies in diverse aquatic habitats, from freshwater to marine environments. tandfonline.com These organisms are characterized by tapered trichomes with a basal heterocyst, indicating their ability to fix atmospheric nitrogen. robertriding.com This nitrogen-fixing capability allows them to thrive in nutrient-poor waters. robertriding.com
While the specific function of Rivularin-D3 in Rivularia firma has not been documented, cyanobacteria are known to produce a wide array of secondary metabolites for various purposes. Research on other cyanobacteria suggests that flavonoids and other phenolic compounds can play a role in protecting the organism from environmental stressors. researchgate.net For instance, some flavonoids enhance antioxidant activity, mitigating damage from reactive oxygen species that can accumulate under stressful conditions such as high UV radiation or nutrient limitation. researchgate.net
Rivularia firma is also known to produce other secondary metabolites, such as brominated biindoles, though their ecological roles are also not fully elucidated. uq.edu.auacs.org The production of a suite of chemical compounds suggests complex metabolic capabilities that likely contribute to the organism's survival and success in its ecological niche.
Table 1: Known Chemical Compounds from Rivularia firma
| Compound Class | Specific Compound(s) | Potential Function |
| Flavonoid | This compound | Not experimentally determined; potentially UV protection, antioxidant |
| Biindole | Brominated biindoles | Not experimentally determined |
Inter-species Chemical Ecology and Communication
The role of this compound in inter-species chemical ecology and communication is currently unknown. However, secondary metabolites produced by cyanobacteria are often involved in complex interactions with other organisms. mdpi.comresearchgate.net These interactions, mediated by chemical cues, can be allelopathic, where one organism produces compounds to inhibit the growth of competitors. doi.org
Studies on other cyanobacterial species have shown that flavonoids can have significant effects on the growth and physiological functions of competing phytoplankton. nih.govnih.gov For example, certain flavonoids have been found to inhibit the growth of the cyanobacterium Microcystis aeruginosa. nih.govnih.gov This suggests that if Rivularia firma releases this compound into its environment, it could potentially influence the surrounding microbial community.
Furthermore, chemical compounds from marine organisms can act as deterrents to herbivores or prevent fouling by other organisms. mdpi.com Whether this compound serves such a defensive function for Rivularia firma is a subject for future research. The study of chemically mediated interactions in marine ecosystems is a growing field, and many compounds originally thought to be for internal regulation are now understood to have external signaling or defensive roles. si.edu
Environmental Fate and Biodegradation Studies
There are no specific studies available on the environmental fate and biodegradation of this compound. The persistence and transformation of a complex organic molecule like this compound in the marine environment would depend on various factors, including its chemical stability, water solubility, and susceptibility to microbial degradation and photolysis.
Table 2: General Factors Influencing the Environmental Fate of Marine Algal Polyphenols
| Factor | Description | Potential Impact on this compound |
| Biodegradation | Breakdown by microorganisms (bacteria, fungi, other algae). | Likely to be a primary degradation pathway, but the rate is unknown. |
| Photodegradation | Breakdown by sunlight (UV radiation). | Flavonoids can absorb UV light, which may lead to their degradation over time. |
| Hydrolysis | Chemical breakdown by reaction with water. | The stability of the ether and glycosidic bonds (if any) to hydrolysis would be a factor. |
| Adsorption | Binding to particles, sediments, or organic matter. | This would affect its concentration in the water column and its availability for degradation. |
Advanced Research Methodologies and Future Perspectives for Rivularin D3
Integration of Omics Technologies (Genomics, Metabolomics)
The application of "omics" technologies, such as genomics and metabolomics, holds the key to understanding the biosynthesis of Rivularin-D3 and discovering novel analogs. These high-throughput approaches allow for a comprehensive analysis of the molecular components of an organism, providing a holistic view of its biological processes. nih.gov
Genomics: By sequencing the genome of the organism that produces this compound, researchers can identify the biosynthetic gene clusters (BGCs) responsible for its production. helmholtz-hips.de This genomic information can be used to predict the chemical structures of other potential natural products encoded within the genome. helmholtz-hips.de This "genome mining" approach could lead to the discovery of new Rivularin derivatives with potentially enhanced biological activities.
Metabolomics: Metabolomic studies, which involve the comprehensive analysis of all small-molecule metabolites in a biological sample, can provide a snapshot of the organism's metabolic state. nih.gov By comparing the metabolomic profiles of the this compound-producing organism under different conditions, researchers can gain insights into the metabolic pathways involved in its synthesis. This knowledge can be leveraged to optimize the production of this compound through fermentation or other biotechnological approaches.
The integration of genomics and metabolomics, often referred to as "metabologenomics," can create a powerful platform for natural product discovery. By linking specific genes to the production of particular metabolites, researchers can accelerate the identification and characterization of novel compounds.
Artificial Intelligence and Machine Learning in Compound Discovery and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery, and their application to natural products research is no exception. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for humans to discern. rsc.org
In the context of this compound research, AI and ML could be employed in several ways:
Bioactivity Prediction: ML models can be trained on large datasets of known bioactive compounds to predict the potential biological activities of this compound and its analogs. nih.gov This can help to prioritize which compounds to investigate further, saving time and resources.
Structure-Activity Relationship (SAR) Studies: AI can be used to analyze the relationship between the chemical structure of this compound and its biological activity. acs.org This information can guide the design of new derivatives with improved potency or selectivity.
De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, inspired by the chemical scaffold of this compound. cambridge.org
The use of AI and ML in natural product discovery is still in its early stages, but it has the potential to significantly accelerate the pace of research and lead to the discovery of new therapeutic agents. cas.org
Green Chemistry Principles in Isolation and Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. organic-chemistry.org The application of these principles to the isolation and synthesis of this compound is crucial for ensuring the sustainability of its development as a potential therapeutic agent.
Green Isolation Techniques: Traditional methods for isolating natural products often rely on large volumes of organic solvents, which can be harmful to the environment. hilarispublisher.com Green alternatives, such as supercritical fluid extraction and microwave-assisted extraction, can significantly reduce solvent consumption and energy usage. mdpi.com
Sustainable Synthesis: The total synthesis of complex natural products like this compound can be a long and arduous process, often generating significant amounts of chemical waste. pnas.org By applying green chemistry principles, such as atom economy and the use of catalytic reagents, chemists can develop more efficient and environmentally friendly synthetic routes. acs.org Biocatalysis, which uses enzymes to carry out chemical transformations, offers a particularly promising approach for the green synthesis of natural products and their analogs. hilarispublisher.com
Collaborative Research Initiatives and Data Sharing for Complex Natural Products
The study of complex natural products like this compound requires a multidisciplinary approach, bringing together experts from various fields, including marine biology, natural products chemistry, pharmacology, and computational science. frontiersin.org Collaborative research initiatives are therefore essential for advancing our understanding of these fascinating molecules.
Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies can facilitate the translation of basic research findings into tangible therapeutic applications. hilarispublisher.com Academic researchers can provide expertise in natural product discovery and characterization, while industry partners can contribute resources for drug development and clinical trials.
International Cooperation: Given that many natural products are sourced from unique ecosystems around the world, international collaborations are crucial for accessing this biodiversity in a sustainable and equitable manner. tamu.edu
Data Sharing Platforms: The development of open-access databases and data-sharing platforms is critical for accelerating the pace of natural product research. ebi.ac.uk By sharing data on the chemical structures, biological activities, and genomic origins of natural products, researchers can avoid duplication of effort and build upon each other's discoveries. acs.org Initiatives that promote the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles will be particularly valuable in this regard.
Remaining Challenges and Open Questions in this compound Research
Despite the promise of advanced research methodologies, several challenges and open questions remain in the study of this compound:
Sustainable Supply: Ensuring a sustainable and reliable supply of this compound is a major hurdle. Over-harvesting of the source organism could have detrimental effects on marine ecosystems. The development of sustainable aquaculture or fermentation-based production methods is therefore a high priority.
Mechanism of Action: While the biological activities of this compound may be known, its precise mechanism of action at the molecular level often remains to be elucidated. Identifying the cellular targets of this compound is crucial for understanding its therapeutic potential and potential side effects.
Biosynthetic Pathway: The complete biosynthetic pathway of this compound is likely yet to be fully characterized. A detailed understanding of how the producing organism synthesizes this complex molecule could enable its production through synthetic biology approaches.
Clinical Translation: The path from a promising natural product to a clinically approved drug is long and challenging. Extensive preclinical and clinical studies will be required to establish the safety and efficacy of this compound in humans.
Addressing these challenges will require a concerted effort from the scientific community, leveraging the advanced research methodologies and collaborative approaches outlined in this section. The future of this compound research is bright, with the potential to yield not only new therapeutic agents but also a deeper understanding of the chemical and biological diversity of the marine world.
Q & A
Q. Table 1: Key Analytical Parameters for this compound Characterization
| Technique | Parameter Measured | Acceptable Range |
|---|---|---|
| LC-MS/MS | Purity | ≥95% |
| NMR | Structural confirmation | δ values ±0.1 ppm |
| DSC | Melting point | ±2°C of literature |
Q. Table 2: Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Inadequate controls | Include vehicle, positive, and negative controls |
| Overlooking metabolite activity | Profile major metabolites in hepatic assays |
| Poor dose calibration | Use pilot studies to define EC50/IC50 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
